molecular formula C40H49Cl2N5O4 B1392834 2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone CAS No. 939983-14-9

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

Cat. No.: B1392834
CAS No.: 939983-14-9
M. Wt: 734.7 g/mol
InChI Key: DJZBZZRLUQDRII-PVXQIPPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “p53 and MDM2 proteins-interaction-inhibitor racemic” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and the mouse double minute 2 homologue (MDM2) protein. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. MDM2 is a negative regulator of p53, promoting its ubiquitination and subsequent degradation. By inhibiting the interaction between p53 and MDM2, this compound aims to restore the tumor-suppressive function of p53, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as p53 and MDM2 proteins-interaction-inhibitor racemic, are the p53 protein and the MDM2 protein . The p53 protein, encoded by the tumor suppressor gene TP53, is one of the most important tumor suppressor factors in vivo . The MDM2 protein functions both as a ubiquitin ligase that recognizes the N-terminal transactivation domain of p53, leading to its degradation, and as an inhibitor of p53 transcriptional activation .

Mode of Action

The compound acts as an inhibitor that binds to the p53-binding domain of MDM2, aiming to disrupt the binding of MDM2 to p53 . This disruption blocks the degradation of p53, which then results in the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .

Biochemical Pathways

The compound affects the p53-MDM2 negative feedback loop . In normal conditions, the p53 protein level is kept low by MDM2, which promotes p53 ubiquitination and its subsequent degradation . After stress stimuli, the MDM2-p53 interaction is disrupted, and p53 increases rapidly to activate p53 responses . The compound’s action disrupts this feedback loop, leading to increased levels of p53 and subsequent downstream effects such as growth arrest, DNA damage repair, and apoptosis .

Pharmacokinetics

It’s known that the compound competes for binding sites in the n-terminus of the mdm2 protein and p53 . This competition can block the binding between MDM2 and p53 and reduce the degradation of p53

Result of Action

The result of the compound’s action is the reactivation of the p53 pathway and the selective killing of tumor cells in a p53-dependent manner . This reactivation can lead to the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, overexpression of MDM2 by gene amplification or single nucleotide polymorphism is documented in many cancer types . The occurrence of p53 mutations and overexpression of MDM2 are usually mutually exclusive, supporting the notion that MDM2 overexpression is responsible for driving the cancer phenotype by abolishing p53 activity . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the tumor cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p53 and MDM2 proteins-interaction-inhibitor racemic typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the reaction of a substituted imidazoline with phosgene to form a carbamoyl chloride intermediate. This intermediate is then treated with piperazine and a solution of hydrogen chloride in ether to yield the racemic inhibitor .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, large-scale production may require the development of efficient and scalable reaction conditions, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

The p53 and MDM2 proteins-interaction-inhibitor racemic primarily undergoes substitution reactions during its synthesis. The key steps involve the formation of carbamoyl chloride and its subsequent reaction with piperazine .

Common Reagents and Conditions

Major Products

The major product of these reactions is the racemic inhibitor, which is a mixture of two enantiomers. These enantiomers can be separated and purified to obtain the desired compound with high enantiomeric purity .

Properties

IUPAC Name

2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZBZZRLUQDRII-PVXQIPPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678914
Record name 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939983-14-9
Record name 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 2
Reactant of Route 2
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 4
Reactant of Route 4
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 6
Reactant of Route 6
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

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